2,7-Diazaspiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazaspiro[45]decane hydrochloride is a chemical compound with the molecular formula C8H15ClN2 It is a spiro compound, meaning it contains a bicyclic structure with two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decane hydrochloride can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . Another method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to form the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can participate in substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas with catalysts are frequently used.
Substitution: Reagents like sodium hydride and various halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2,7-Diazaspiro[4.5]decane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural properties suggest it could influence multiple biological processes .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane: Another spiro compound with similar structural properties.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: A related compound with an additional oxygen atom in the structure.
1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride: Contains an additional nitrogen atom and a dione functional group.
Uniqueness
2,7-Diazaspiro[45]decane hydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms in the ring system
Biological Activity
2,7-Diazaspiro[4.5]decane hydrochloride is a compound that has garnered attention due to its unique spirocyclic structure and potential biological activities. Its primary focus in research is its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death linked to various inflammatory diseases. This article delves into the biological activity of this compound, including its mechanism of action, biochemical pathways, and cellular effects.
Target of Action
The primary target of this compound is RIPK1. Inhibition of this kinase is crucial as it plays a significant role in the necroptosis pathway, which is implicated in inflammation and cell death processes.
Mode of Action
The compound binds to the active site of RIPK1, inhibiting its kinase activity. This blockage prevents the phosphorylation events necessary for necroptosis to occur, thereby exerting an anti-necroptotic effect.
Biochemical Pathways
The inhibition of RIPK1 by this compound affects several biochemical pathways:
- Necroptosis Pathway : By inhibiting RIPK1, the compound prevents necroptosis, which can lead to reduced inflammation and tissue damage associated with various diseases.
- Cell Signaling Pathways : The compound influences signaling pathways that regulate gene expression and cellular metabolism, particularly in immune cells like U937 cells.
Cellular Effects
Research has shown that this compound has significant effects on various cell types:
- Anti-Necroptotic Effects : In U937 cells, this compound has demonstrated substantial anti-necroptotic effects, indicating its potential therapeutic applications in conditions characterized by excessive inflammation.
- Gene Expression Modulation : The compound alters gene expression profiles related to inflammation and cell survival pathways.
Case Studies
Several studies have highlighted the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant inhibition of RIPK1 activity in U937 cells, leading to decreased necroptosis and inflammation markers. |
Study 2 | Showed that the compound effectively reduced cell death in models of inflammatory diseases by blocking RIPK1-mediated pathways. |
Study 3 | Investigated the pharmacokinetics and bioavailability of derivatives of the compound, suggesting favorable properties for therapeutic use. |
Properties
Molecular Formula |
C8H17ClN2 |
---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
2,9-diazaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9-10H,1-7H2;1H |
InChI Key |
OFASPSWBSDNRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.